

# Spectroscopic Profile of 9H-Fluoren-9-amine Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: 9H-Fluoren-9-amine hydrochloride

Cat. No.: B145678

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This technical guide provides a comprehensive overview of the spectroscopic data for **9H-Fluoren-9-amine hydrochloride**, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's spectral characteristics and the methodologies for their acquisition.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **9H-Fluoren-9-amine hydrochloride** (CAS Number: 5978-75-6).<sup>[1][2]</sup> This data is crucial for the identification, characterization, and quality control of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of **9H-Fluoren-9-amine hydrochloride**.

### <sup>1</sup>H NMR Data

Parameter	Value/Description	Source
Instrument	BRUKER AC-300	PubChem[3]
Solvent	DMSO-d <sub>6</sub> , TFA	SpectraBase[4][5]
Data Availability	Full spectrum available on SpectraBase (requires registration).[4][5]	-

### <sup>13</sup>C NMR Data

While specific chemical shift values are not publicly available without a subscription to spectral databases, the expected regions for the carbon atoms can be predicted based on the structure of the fluorene backbone and the presence of the amine group.

## Vibrational Spectroscopy (Infrared - IR)

Infrared spectroscopy provides information about the functional groups present in the molecule.

Parameter	Description	Source
Instrument	Bruker Tensor 27 FT-IR	PubChem[3]
Technique	ATR-Neat (DuraSamplIR II) or KBr	PubChem[3]
Data Availability	Full spectrum available from Bio-Rad Laboratories, Inc. and Alfa Aesar.[3]	-

Key expected absorptions for the amine hydrochloride salt include N-H stretching and bending vibrations, as well as characteristic aromatic C-H and C=C stretching.[6]

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Parameter	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>12</sub> CIN	PubChem[3]
Molecular Weight	217.69 g/mol	PubChem[3]
Exact Mass	217.0658271 Da	PubChem[3]
Parent Compound (Free Amine)	C <sub>13</sub> H <sub>11</sub> N (MW: 181.23 g/mol )	PubChem[3], ChemicalBook[7]

The mass spectrum of the free amine is expected to show a prominent molecular ion peak. A key fragmentation pathway for aliphatic amines involves  $\alpha$ -cleavage, where the bond adjacent to the nitrogen atom is broken.[8][9] For 9H-Fluoren-9-amine, this would involve the cleavage of the bond connecting the amine group to the fluorene ring.

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for the analysis of solid organic amine hydrochlorides.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of **9H-Fluoren-9-amine hydrochloride**.

Materials:

- **9H-Fluoren-9-amine hydrochloride** sample
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>)
- 5 mm NMR tubes
- NMR spectrometer (e.g., Bruker 300 MHz or higher)[3]

Procedure:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **9H-Fluoren-9-amine hydrochloride** and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity.
  - Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- $^1\text{H}$  NMR Acquisition:
  - Set the appropriate spectral width, acquisition time, and relaxation delay.
  - Acquire the spectrum using a standard pulse sequence.
  - The N-H protons of amine salts can be broad and may exchange with residual water in the solvent.[\[10\]](#)
- $^{13}\text{C}$  NMR Acquisition:
  - Switch the probe to the  $^{13}\text{C}$  channel.
  - Use a proton-decoupled pulse sequence to simplify the spectrum.
  - A longer acquisition time may be necessary due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase the spectrum and perform baseline correction.

- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate the peaks in the  $^1\text{H}$  spectrum.

## Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid **9H-Fluoren-9-amine hydrochloride**.

Materials:

- **9H-Fluoren-9-amine hydrochloride** sample
- FTIR spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR)[3]
- Spatula
- Solvent for cleaning (e.g., isopropanol)

Procedure:

- **Background Spectrum:** Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.
- **Sample Application:** Place a small amount of the solid **9H-Fluoren-9-amine hydrochloride** powder onto the center of the ATR crystal.
- **Apply Pressure:** Use the pressure clamp to ensure good contact between the sample and the crystal surface.
- **Spectrum Acquisition:** Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after the measurement.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 9H-Fluoren-9-amine.

Materials:

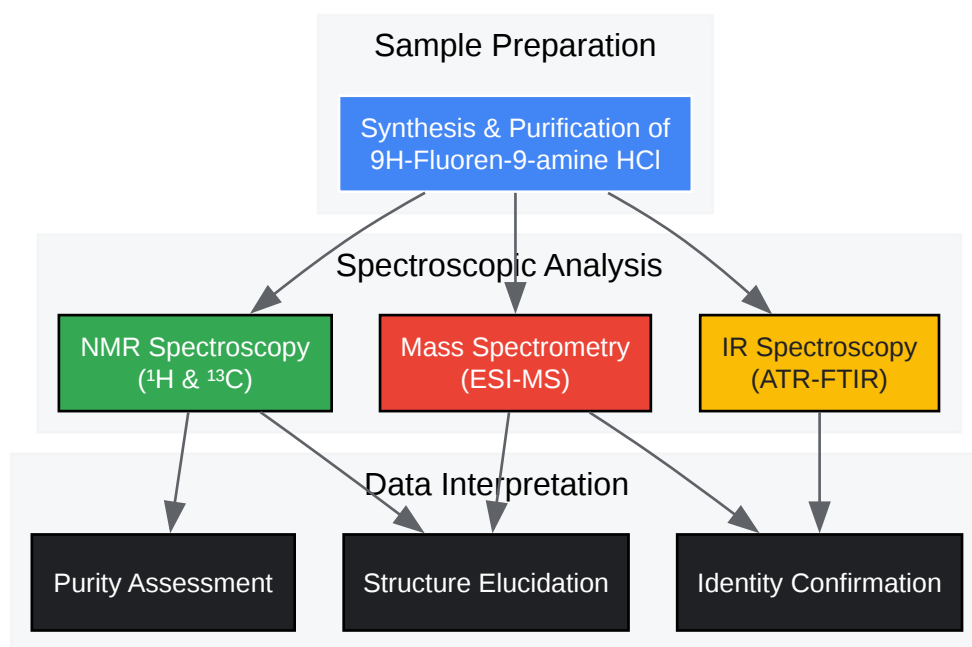
- **9H-Fluoren-9-amine hydrochloride** sample
- Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)
- Solvent for sample preparation (e.g., methanol, acetonitrile, water)[\[11\]](#)

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent. Further dilution may be required depending on the sensitivity of the instrument.[\[11\]](#) For ESI-MS, it is crucial to use volatile buffers and avoid high concentrations of non-volatile salts.
- **Instrument Calibration:** Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
- **Sample Infusion:** Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- **Spectrum Acquisition:** Acquire the mass spectrum in the positive ion mode. The spectrum will show the mass-to-charge ratio ( $m/z$ ) of the ions. For the hydrochloride salt, the free amine will likely be observed.
- **Tandem MS (MS/MS):** To study the fragmentation pattern, perform a tandem mass spectrometry experiment. Isolate the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

## Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like **9H-Fluoren-9-amine hydrochloride**.



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Caption: General workflow for spectroscopic characterization.

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